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Compound of Interest

Compound Name:
2-Methoxy-4-

(tributylstannyl)pyridine

CAS No.: 1204580-72-2

Cat. No.: B599076

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxy-4-(tributylstannyl)pyridine is a key organometallic reagent primarily utilized in

palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its structure,

featuring a methoxy-substituted pyridine ring coupled to a tributyltin moiety, makes it a versatile

building block for the synthesis of complex heterocyclic compounds. This guide provides a

comprehensive overview of its chemical properties, applications in the synthesis of bioactive

molecules, particularly kinase inhibitors, and detailed experimental protocols.

Core Compound Data
The fundamental physicochemical properties of 2-Methoxy-4-(tributylstannyl)pyridine are

summarized below.
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Property Value

Molecular Weight 398.17 g/mol [1]

Molecular Formula C₁₈H₃₃NOSn[1]

CAS Number 1204580-72-2[1]

Appearance Solid[1]

SMILES
CCCC--INVALID-LINK--

(CCCC)c1ccnc(OC)c1[1]

InChI Key UCHQMWVWLUINRX-UHFFFAOYSA-N[1]

Application in Medicinal Chemistry: Synthesis of
Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs.[2][3] The introduction of an aryl group at the 4-position of the pyridine ring via

Stille coupling with 2-Methoxy-4-(tributylstannyl)pyridine can yield potent kinase inhibitors.

[4][5] Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and

Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell signaling pathways

and are often dysregulated in cancer.[4][6]

The Stille Cross-Coupling Reaction
The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an

organostannane with an organic halide or triflate, catalyzed by a palladium complex. The

general mechanism involves three key steps: oxidative addition, transmetalation, and reductive

elimination.

Pd(0) Catalyst

Oxidative AdditionR¹-X Pd(II) Complex TransmetalationR²-SnBu₃ Coupled Pd(II) Complex- X-SnBu₃

Reductive Elimination
Regeneration

Coupled ProductR¹-R²

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33948983/
https://pubmed.ncbi.nlm.nih.gov/33948983/
https://pubmed.ncbi.nlm.nih.gov/33948983/
https://pubmed.ncbi.nlm.nih.gov/33948983/
https://pubmed.ncbi.nlm.nih.gov/33948983/
https://pubmed.ncbi.nlm.nih.gov/33948983/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02875e
https://pubmed.ncbi.nlm.nih.gov/38762999/
https://www.benchchem.com/product/b599076/docs?utm_src=pdf-body#in-depth-technical-guide-2-methoxy-4-tributylstannyl-pyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC10112504/
https://www.researchgate.net/profile/Mohamed-Khalifa-25/publication/351346312_Pyridine-derived_VEGFR-2_inhibitors_Rational_design_synthesis_anticancer_evaluations_in_silico_ADMET_profile_and_molecular_docking/links/60927ef892851c490fb746a9/Pyridine-derived-VEGFR-2-inhibitors-Rational-design-synthesis-anticancer-evaluations-in-silico-ADMET-profile-and-molecular-docking.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10112504/
https://pubmed.ncbi.nlm.nih.gov/37984296/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols
General Protocol for Stille Cross-Coupling of 2-Methoxy-
4-(tributylstannyl)pyridine with an Aryl Halide
This protocol is a generalized procedure for the synthesis of 2-methoxy-4-arylpyridines, which

are precursors to potent kinase inhibitors.

Materials:

2-Methoxy-4-(tributylstannyl)pyridine

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

Optional: Copper(I) iodide (CuI) as a co-catalyst

Inert gas (Nitrogen or Argon)

Standard glassware for organic synthesis

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq),

2-Methoxy-4-(tributylstannyl)pyridine (1.1-1.5 eq), and the palladium catalyst (0.02-0.05

eq).

Add anhydrous solvent to the flask.

If using, add CuI (0.1-0.2 eq).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an

aqueous solution of potassium fluoride to remove tin byproducts.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

methoxy-4-arylpyridine.

VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a synthesized compound to inhibit the enzymatic activity of

VEGFR-2.

Materials:

Recombinant human VEGFR-2 kinase

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

ATP

Substrate (e.g., a synthetic peptide)

Synthesized 2-methoxy-4-arylpyridine derivative

Detection reagent (e.g., Kinase-Glo®)

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the VEGFR-2 enzyme, substrate, and kinase buffer.
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Add the test compound or vehicle control to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).[7]

Stop the reaction and measure the remaining ATP levels using a luminescent detection

reagent.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the vehicle control to determine the IC₅₀ value.[7]

Signaling Pathway Inhibition
The synthesized 2-methoxy-4-arylpyridine derivatives can act as inhibitors of the VEGFR-2

signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand

VEGF, initiates a signaling cascade that promotes angiogenesis, cell proliferation, and survival,

which are hallmarks of cancer.
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Inhibition of the VEGFR-2 signaling pathway by a 2-methoxy-4-arylpyridine derivative.

By inhibiting the kinase activity of VEGFR-2, these compounds can block these downstream

effects, making them promising candidates for anticancer drug development.[1]

Conclusion
2-Methoxy-4-(tributylstannyl)pyridine is a valuable reagent for the synthesis of substituted

pyridines, which are important scaffolds in medicinal chemistry. The Stille cross-coupling

reaction provides an efficient route to 2-methoxy-4-arylpyridines, which have demonstrated

significant potential as inhibitors of key signaling kinases like VEGFR-2. The protocols and

pathways described in this guide offer a framework for the synthesis and evaluation of novel

therapeutic agents based on this versatile chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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